molecular formula C7H3BrF3NO2 B1291288 2-Bromo-1-nitro-3-(trifluoromethyl)benzene CAS No. 24034-22-8

2-Bromo-1-nitro-3-(trifluoromethyl)benzene

Cat. No.: B1291288
CAS No.: 24034-22-8
M. Wt: 270 g/mol
InChI Key: DCGZVTANWJKOPM-UHFFFAOYSA-N
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Description

2-Bromo-1-nitro-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H3BrF3NO2 It is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a benzene ring

Scientific Research Applications

2-Bromo-1-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-nitro-3-(trifluoromethyl)benzene typically involves the bromination of 1-nitro-3-(trifluoromethyl)benzene. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-nitro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

    Reduction: Formation of 2-bromo-1-amino-3-(trifluoromethyl)benzene.

    Oxidation: Formation of various oxidized products, although these reactions are less common.

Mechanism of Action

The mechanism of action of 2-Bromo-1-nitro-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, making the compound versatile in its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene
  • 3-Bromo-1-nitro-4-(trifluoromethyl)benzene
  • 2,6-Ditrifluoromethylbromobenzene

Uniqueness

2-Bromo-1-nitro-3-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of bromine, nitro, and trifluoromethyl groups in this particular arrangement is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

2-bromo-1-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-6-4(7(9,10)11)2-1-3-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGZVTANWJKOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618420
Record name 2-Bromo-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24034-22-8
Record name 2-Bromo-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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